molecular formula C20H18N4O2S B2768417 N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 1172304-17-4

N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2768417
CAS No.: 1172304-17-4
M. Wt: 378.45
InChI Key: QYXZWJVRJABWGX-UHFFFAOYSA-N
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Description

N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a combination of oxadiazole and benzothiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions. The benzothiazole moiety can be introduced via condensation reactions involving ortho-aminothiophenol and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of such compounds often employs high-throughput synthesis techniques, including microwave-assisted synthesis and flow chemistry, to enhance reaction efficiency and yield. These methods allow for precise control over reaction parameters, leading to more consistent and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is unique due to its combined oxadiazole and benzothiazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-[(4-propan-2-ylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-12(2)14-5-3-13(4-6-14)9-18-23-24-20(26-18)22-19(25)15-7-8-16-17(10-15)27-11-21-16/h3-8,10-12H,9H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXZWJVRJABWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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